Defined but Weak Inhibitory Activity Against Human Alkaline Phosphatase Isozymes
The compound exhibits weak, non-selective inhibitory activity against human alkaline phosphatase isozymes. In a confirmatory luminescence-based assay (AID 1017), it displayed an IC50 of 100,000 nM (100 µM) against human intestinal alkaline phosphatase (IAP) [1]. A similar assay (AID 1056) against the tissue-nonspecific isozyme (TNAP) also showed an IC50 of 100,000 nM [2]. These values are several orders of magnitude less potent than known active controls, indicating the compound is not a potent inhibitor of these targets.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 100,000 nM (against IAP) and 100,000 nM (against TNAP) |
| Comparator Or Baseline | Known inhibitors of IAP (e.g., L-phenylalanine) have millimolar affinity [1]. |
| Quantified Difference | The compound is approximately 10-fold less potent than millimolar-affinity inhibitors. |
| Conditions | Luminescence-based confirmatory assay using purified human IAP and TNAP proteins at the Sanford-Burnham Center for Chemical Genomics. |
Why This Matters
This quantitative data establishes a baseline for the compound's activity in a well-defined biochemical assay, confirming it is not a promiscuous or potent inhibitor of these common screening targets, which is valuable for de-risking its use in primary screens.
- [1] PubChem. (2025). BioAssay for AID 1017: Luminescent assay for identification of inhibitors of human intestinal alkaline phosphatase. Retrieved April 18, 2026. View Source
- [2] PubChem. (2025). BioAssay for AID 1056: Luminescent assay for identification of inhibitors of tissue-nonspecific alkaline phosphatase. Retrieved April 18, 2026. View Source
